Cas no 68384-82-7 (1H-Pyrrole-3-carboxylicacid,1-methyl-,ethylester(9CI))
1H-Pyrrole-3-carboxylicacid,1-methyl-,ethylester(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-3-carboxylicacid,1-methyl-,ethylester(9CI)
- CS-0298966
- JXPPCMXKWJXYGS-UHFFFAOYSA-N
- AC6616
- Ethyl 1-methylpyrrole-3-carboxylate
- SB63453
- SY224497
- Ethyl1-methyl-1H-pyrrole-3-carboxylate
- Z1198315028
- 68384-82-7
- ethyl 1-methyl-3-pyrrolecarboxylate
- AMY9317
- Ethyl 1-methyl-1H-pyrrole-3-carboxylate
- SCHEMBL6657285
- AKOS006307713
- MFCD11111732
- A915320
-
- MDL: MFCD11111732
- Inchi: 1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3
- InChI Key: JXPPCMXKWJXYGS-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CN(C)C=1)=O
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 31.2Ų
1H-Pyrrole-3-carboxylicacid,1-methyl-,ethylester(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY224497-5g |
Ethyl 1-Methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | ≥95% | 5g |
¥3200.00 | 2025-04-13 | |
| Chemenu | CM523997-1g |
Ethyl 1-methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | 97% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D777873-5g |
Ethyl 1-Methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | 95% | 5g |
$430 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369636-5g |
Ethyl 1-methyl-1h-pyrrole-3-carboxylate |
68384-82-7 | 97% | 5g |
¥4266.00 | 2024-05-03 | |
| Ambeed | A514889-5g |
Ethyl 1-methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | 97% | 5g |
$980.0 | 2025-04-17 | |
| eNovation Chemicals LLC | D777873-5g |
Ethyl 1-Methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | 95% | 5g |
$430 | 2025-02-21 | |
| eNovation Chemicals LLC | D777873-5g |
Ethyl 1-Methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | 95% | 5g |
$430 | 2024-07-20 | |
| Ambeed | A514889-250mg |
Ethyl 1-methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | 97% | 250mg |
$130.0 | 2025-04-17 | |
| Ambeed | A514889-1g |
Ethyl 1-methyl-1H-pyrrole-3-carboxylate |
68384-82-7 | 97% | 1g |
$326.0 | 2025-04-17 |
1H-Pyrrole-3-carboxylicacid,1-methyl-,ethylester(9CI) Suppliers
1H-Pyrrole-3-carboxylicacid,1-methyl-,ethylester(9CI) Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1H-Pyrrole-3-carboxylicacid,1-methyl-,ethylester(9CI)
Research Update on 1H-Pyrrole-3-carboxylic acid, 1-methyl-, ethyl ester (9CI) (CAS: 68384-82-7) in Chemical Biology and Pharmaceutical Applications
1H-Pyrrole-3-carboxylic acid, 1-methyl-, ethyl ester (9CI) (CAS: 68384-82-7) is a pyrrole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its unique heterocyclic structure, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 68384-82-7 in the development of kinase inhibitors. Researchers utilized this compound as a core scaffold to design and synthesize a series of derivatives with enhanced selectivity and potency against specific kinase targets. The study demonstrated that modifications at the 3-position of the pyrrole ring significantly influenced the binding affinity and pharmacokinetic properties of the resulting inhibitors. Molecular docking simulations revealed that the ethyl ester moiety played a crucial role in stabilizing interactions with the ATP-binding pocket of the target kinases.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 1H-Pyrrole-3-carboxylic acid, 1-methyl-, ethyl ester exhibited promising activity against drug-resistant bacterial strains. The researchers observed that the compound's ability to penetrate bacterial cell walls was enhanced by its lipophilic character, making it a valuable template for developing new antibiotics. Particularly noteworthy was its activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range.
Recent advances in synthetic methodology have also improved access to this important building block. A 2024 Nature Protocols paper described an optimized, scalable synthesis of 68384-82-7 using continuous flow chemistry, achieving higher yields (85-90%) and reduced reaction times compared to traditional batch processes. This development is particularly significant for industrial-scale production, addressing previous challenges in the compound's availability for large-scale drug discovery programs.
The compound's potential in central nervous system (CNS) drug development was highlighted in a 2023 ACS Chemical Neuroscience publication. Researchers found that certain analogs of 1H-Pyrrole-3-carboxylic acid, 1-methyl-, ethyl ester could cross the blood-brain barrier and modulate neurotransmitter systems, showing promise for the treatment of neurodegenerative diseases. Structure-activity relationship (SAR) studies indicated that the methyl group at the 1-position was critical for maintaining the desired pharmacological profile.
Looking forward, the unique properties of 68384-82-7 continue to inspire innovative research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) technology, where its structural features may facilitate the design of novel protein degraders. Additionally, its potential in covalent inhibitor development is being examined, leveraging the reactivity of the pyrrole ring system. These emerging applications underscore the compound's enduring relevance in cutting-edge pharmaceutical research.
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